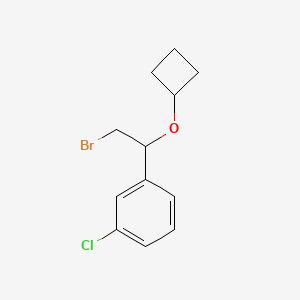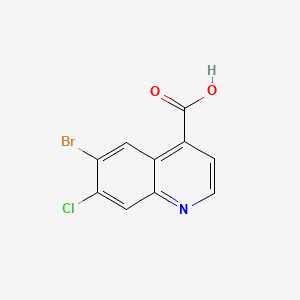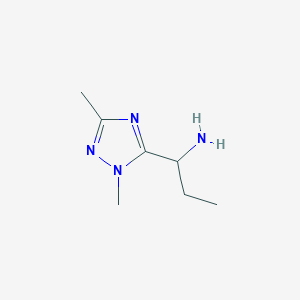
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a propan-1-amine group. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with propan-1-amine under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is investigated for its role in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties. It is also employed in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
1-(1H-1,2,4-Triazol-1-yl)butan-2-one: Another triazole derivative with applications in agriculture and medicine.
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse applications in various fields.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-4-6(8)7-9-5(2)10-11(7)3/h6H,4,8H2,1-3H3 |
InChI Key |
JTRQABPPDDIGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


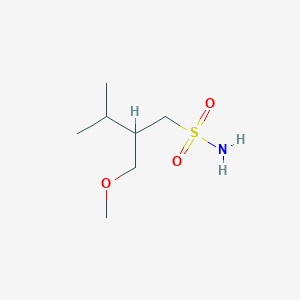
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
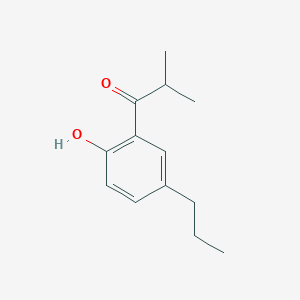
![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)
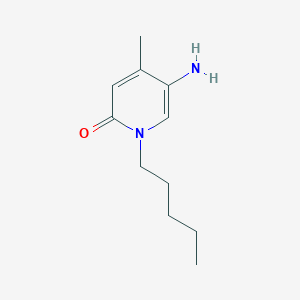
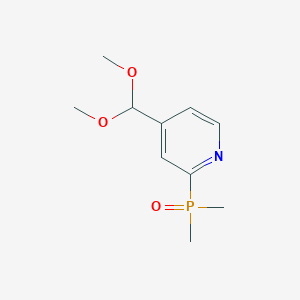
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
